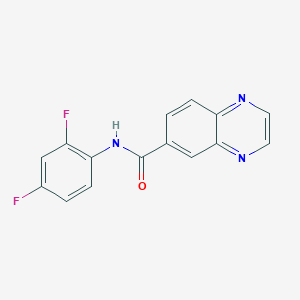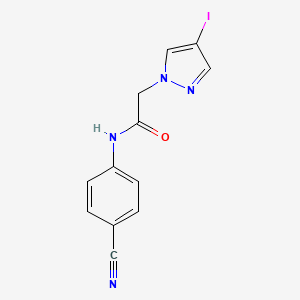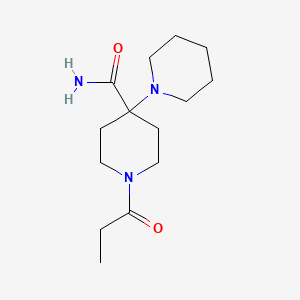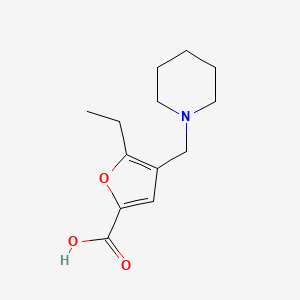![molecular formula C23H22ClN3O3 B11070300 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11070300.png)
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities The compound consists of a pyrrolidine-2,5-dione core, a piperidine ring substituted with a 1,3-benzoxazole moiety, and a 4-chlorobenzyl group
Preparation Methods
The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3-Benzoxazole Moiety: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Attachment of the 4-Chlorobenzyl Group: This step involves the alkylation of the piperidine nitrogen with 4-chlorobenzyl chloride under basic conditions.
Formation of the Pyrrolidine-2,5-dione Core: This can be synthesized through the condensation of succinic anhydride with an appropriate amine, followed by cyclization.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or piperidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid: This compound shares the benzoxazole and piperidine moieties but differs in the core structure, leading to different biological activities.
Pyrrolidine-2,5-dione Derivatives: These compounds have a similar core structure but may have different substituents, affecting their pharmacological properties.
Benzoxazole Derivatives: Compounds with the benzoxazole moiety but different attached groups can exhibit varying biological activities and applications.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C23H22ClN3O3 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-1-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H22ClN3O3/c24-17-7-5-15(6-8-17)14-27-21(28)13-19(23(27)29)26-11-9-16(10-12-26)22-25-18-3-1-2-4-20(18)30-22/h1-8,16,19H,9-14H2 |
InChI Key |
QFKJHSISMKRCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C4CC(=O)N(C4=O)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11070226.png)
![S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate](/img/structure/B11070235.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine](/img/structure/B11070238.png)


![N-[3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]ethane-1,2-diamine](/img/structure/B11070245.png)
![2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11070255.png)

![4-[(3-nitro-2-oxopyridin-1(2H)-yl)methyl]benzonitrile](/img/structure/B11070261.png)
![3,6-dichloro-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11070277.png)

![1-[(4-bromophenyl)carbonyl]-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11070288.png)
![1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B11070295.png)
